tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 144657-66-9
VCID: VC21083759
InChI: InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-8H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C=O
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol

tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS No.: 144657-66-9

Cat. No.: VC21083759

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate - 144657-66-9

Specification

CAS No. 144657-66-9
Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name tert-butyl 3-formylpyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-8H,1-3H3
Standard InChI Key GFZQRKMUXOECFL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C=O
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C=O

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No.: 144657-66-9) is classified as a 7-azaindole derivative with a formyl substituent at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at position 1. The compound represents an important class of heterocycles that has garnered substantial interest in drug discovery efforts due to its scaffold's presence in various bioactive molecules.

Structural Information and Identification

The compound's structural parameters and identification data are summarized in the following table:

ParameterValue
IUPAC NameTert-butyl 3-formylpyrrolo[2,3-b]pyridine-1-carboxylate
Synonyms1-Boc-7-azaindole-3-carboxaldehyde, 3-Formyl-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
CAS Number144657-66-9
Molecular FormulaC₁₃H₁₄N₂O₃
Molecular Weight246.26 g/mol
InChIInChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-8H,1-3H3
InChIKeyGFZQRKMUXOECFL-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1C=C(C=O)C2=CC=CN=C12

Physical Properties

The physical characteristics of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are essential for both research applications and handling protocols:

PropertyValue
Physical StateSolid
Melting Point124-129°C
SolubilitySoluble in common organic solvents (DMSO, methanol, dichloromethane)
Storage Conditions2-8°C, protected from light and moisture
StabilityStore under inert gas (nitrogen or argon) for extended stability

Synthesis Methodologies

The synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic transformations that require precise control of reaction conditions to achieve optimal yields and purity.

Chemical Reactivity and Transformations

Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exhibits distinctive reactivity patterns that stem from its functional groups and heterocyclic core structure.

Reactive Sites and Functional Group Transformations

The compound features several reactive sites that can undergo various chemical transformations:

  • Formyl Group (C-3 Position):

    • Reduction to hydroxymethyl derivatives using NaBH₄ or other reducing agents

    • Oxidation to carboxylic acid derivatives using oxidizing agents like KMnO₄

    • Condensation reactions with amines to form imines or hydrazones

    • Wittig reactions to form olefins

    • Aldol condensations with enolizable carbonyl compounds

  • Boc Protecting Group:

    • Acid-catalyzed deprotection (typically using TFA or HCl) to reveal the free pyrrole nitrogen

    • Potential transesterification under specific conditions

  • Heterocyclic Core:

    • Electrophilic substitution reactions at available positions

    • Coordination with metals through nitrogen atoms

    • Potential for further functionalization at unsubstituted positions

Reaction Mechanisms

The reactivity of the formyl group is particularly significant, as it serves as a versatile handle for further transformations. The aldehyde functionality can participate in nucleophilic addition reactions, with the carbonyl carbon acting as an electrophilic center. These reactions typically proceed through a tetrahedral intermediate, ultimately leading to a variety of products depending on the nucleophile and reaction conditions employed.

Applications in Research and Development

Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a valuable intermediate in various research applications, particularly in medicinal chemistry and drug discovery.

Pharmaceutical Research

The compound functions as an important building block for the synthesis of potential drug candidates, especially those targeting kinase inhibition pathways. The pyrrolo[2,3-b]pyridine core structure appears in several biologically active compounds, including:

  • Fibroblast growth factor receptor (FGFR) inhibitors

  • Serum and glucocorticoid-regulated kinase 1 (SGK-1) inhibitors

  • Other protein kinase modulators with potential anti-cancer properties

Synthetic Utility

The presence of the formyl group at the C-3 position makes this compound particularly valuable in divergent synthesis strategies, allowing for:

  • Construction of diverse chemical libraries for biological screening

  • Introduction of various functionalities through aldehyde transformations

  • Formation of extended conjugated systems through condensation reactions

  • Development of fluorescent probes or molecular sensors

  • Creation of linkers for bioconjugation chemistry

Analytical Characterization

The identification and purity assessment of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involve multiple complementary analytical techniques.

Spectroscopic Analysis

Standard spectroscopic methods used for characterization include:

  • ¹H NMR Spectroscopy:

    • Characteristic signals include the formyl proton (typically ~9-10 ppm), aromatic protons from the heterocyclic core (6-8 ppm), and the tert-butyl methyl protons (~1.5 ppm)

  • ¹³C NMR Spectroscopy:

    • Key signals include the formyl carbon (~185-195 ppm), carbamate carbonyl carbon (~150 ppm), aromatic carbons, and tert-butyl carbon signals

  • Infrared (IR) Spectroscopy:

    • Distinctive bands for aldehyde C=O stretching (~1700 cm⁻¹)

    • Carbamate C=O stretching (~1730-1750 cm⁻¹)

    • Aromatic and heterocyclic ring vibrations

  • Mass Spectrometry:

    • Molecular ion peak at m/z 246 corresponding to the molecular formula

    • Fragmentation pattern typically showing loss of the tert-butyl group and other characteristic fragments

Stock Solution Preparation Guidelines

For research applications requiring solution preparation, the following dilution table provides guidance based on standard concentrations:

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM4.0607 mL20.3037 mL40.6075 mL
5 mM0.8121 mL4.0607 mL8.1215 mL
10 mM0.4061 mL2.0304 mL4.0607 mL

Structural Relatives and Comparative Analysis

Examining structurally related compounds provides valuable context for understanding the unique properties and applications of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Comparative Analysis of Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural Differences
Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate226085-17-2C₁₂H₁₃BrN₂O₂Bromo substituent at C-3 position instead of formyl group
Tert-butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylateNot specifiedC₁₂H₁₃ClN₂O₂Chloro substituent at C-3 position instead of formyl group
Tert-butyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylateNot specifiedC₁₂H₁₄N₂O₂Carboxylate group at C-3 position instead of formyl group
Tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate148760-75-2C₁₂H₁₄N₂O₂Different ring fusion pattern and absence of C-3 substituent
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde171919-36-1C₉H₈N₂OMethyl group at N-1 position instead of Boc group

Structure-Activity Relationships

The structural modifications in these related compounds significantly impact their reactivity and potential biological activity:

  • Halogenated derivatives (bromo and chloro at C-3) serve as useful precursors for cross-coupling reactions, enabling further functionalization

  • Ester derivatives at C-3 offer different reactivity profiles compared to the formyl group

  • The pyrrolo[3,2-c]pyridine scaffold presents an alternative ring fusion pattern that may influence binding interactions with biological targets

  • N-methyl derivatives lack the potential for Boc deprotection, representing a more stable but less versatile alternative

Future Research Directions

Several promising research avenues exist for tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and its derivatives:

  • Development of more efficient and scalable synthetic routes with higher yields

  • Exploration of the compound's potential in multicomponent reactions for diversity-oriented synthesis

  • Investigation of structure-activity relationships in kinase inhibition pathways

  • Application in click chemistry approaches for bioconjugation

  • Utilization in heterocycle-based materials for electronic or optical applications

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